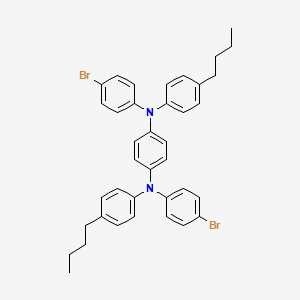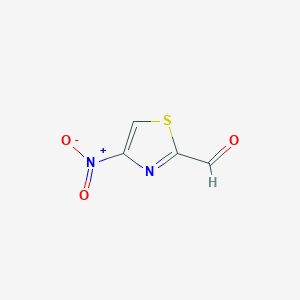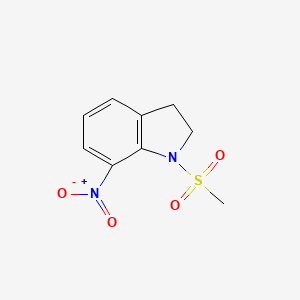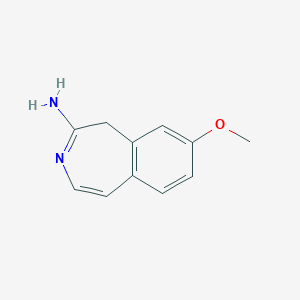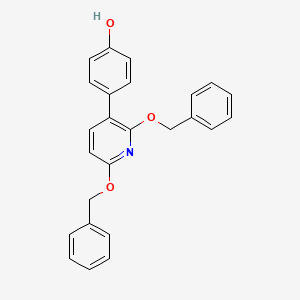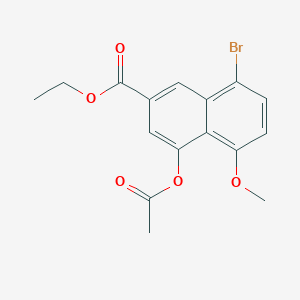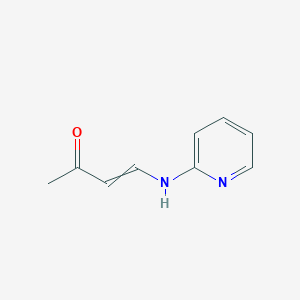
Tert-butyl (1-(4-formylphenyl)ethyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-tert-Butyl (1-(4-formylphenyl)ethyl)carbamate is an organic compound with a complex structure that includes a tert-butyl group, a formyl group, and a carbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-Butyl (1-(4-formylphenyl)ethyl)carbamate typically involves the oxidation of tert-butyl N-[(S)-1-(4-hydroxymethyl)phenyl]ethylcarbamate. One common method uses manganese(IV) oxide as the oxidizing agent in dichloromethane at temperatures ranging from 10 to 35°C. The reaction is usually complete within 1.5 hours, yielding the desired product with a high yield of around 92% .
Industrial Production Methods
While specific industrial production methods for (S)-tert-Butyl (1-(4-formylphenyl)ethyl)carbamate are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
(S)-tert-Butyl (1-(4-formylphenyl)ethyl)carbamate can undergo various chemical reactions, including:
Oxidation: The formyl group can be further oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to a hydroxyl group.
Substitution: The carbamate moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Manganese(IV) oxide in dichloromethane.
Reduction: Sodium borohydride or lithium aluminum hydride in an appropriate solvent.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products
Oxidation: (S)-tert-Butyl (1-(4-carboxyphenyl)ethyl)carbamate.
Reduction: (S)-tert-Butyl (1-(4-hydroxymethylphenyl)ethyl)carbamate.
Substitution: Products depend on the nucleophile used.
Scientific Research Applications
(S)-tert-Butyl (1-(4-formylphenyl)ethyl)carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-tert-Butyl (1-(4-formylphenyl)ethyl)carbamate involves its interaction with specific molecular targets, such as enzymes. The formyl group can form covalent bonds with nucleophilic residues in the active site of enzymes, potentially inhibiting their activity. The carbamate moiety can also interact with various biological molecules, affecting their function.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl (1-(4-formylphenyl)ethyl)carbamate: Lacks the stereochemistry of the (S)-enantiomer.
tert-Butyl (1-(4-hydroxymethylphenyl)ethyl)carbamate: Contains a hydroxymethyl group instead of a formyl group.
tert-Butyl (1-(4-carboxyphenyl)ethyl)carbamate: Contains a carboxyl group instead of a formyl group.
Uniqueness
(S)-tert-Butyl (1-(4-formylphenyl)ethyl)carbamate is unique due to its specific stereochemistry and the presence of both a formyl group and a carbamate moiety. This combination of functional groups and stereochemistry makes it a valuable intermediate in organic synthesis and a potential candidate for drug development.
Properties
Molecular Formula |
C14H19NO3 |
|---|---|
Molecular Weight |
249.30 g/mol |
IUPAC Name |
tert-butyl N-[1-(4-formylphenyl)ethyl]carbamate |
InChI |
InChI=1S/C14H19NO3/c1-10(15-13(17)18-14(2,3)4)12-7-5-11(9-16)6-8-12/h5-10H,1-4H3,(H,15,17) |
InChI Key |
QJRGKGZVTLHEAI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)C=O)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


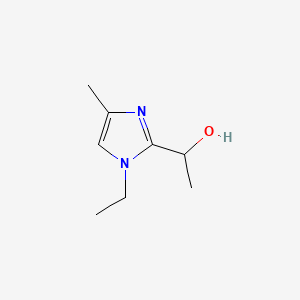
![Butanoic acid, 2-[2-(2-nitrophenyl)hydrazinylidene]-3-oxo-, ethyl ester](/img/structure/B13932859.png)
![[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazol-5-yl]methanol](/img/structure/B13932877.png)
![5-[(3,4-dihydroxyphenyl)methylene]-2-thioxo-4-Thiazolidinone](/img/structure/B13932882.png)
![Benzo[f][1,7]naphthyridine, 4,6-dioxide](/img/structure/B13932890.png)
